1-Benzyl 2-(2,5-dioxopyrrolidin-1-YL) 5-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a dioxopyrrolidinyl moiety, and a pyrrolidine dicarboxylate structure, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Incorporation of the Dioxopyrrolidinyl Moiety: This step involves the reaction of the pyrrolidine derivative with a dioxopyrrolidinyl reagent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and pyrrolidine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, pyrrolidine derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-(2,5-dioxopyrrolidin-1-yl)-5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a benzyl group, dioxopyrrolidinyl moiety, and pyrrolidine dicarboxylate structure sets it apart from similar compounds, making it valuable for specialized research and industrial purposes.
Properties
IUPAC Name |
1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) 5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-13-7-6-12(16(23)26-19-14(21)8-9-15(19)22)18(13)17(24)25-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYDJDSWANAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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